molecular formula C19H18N4O7S B2586599 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide CAS No. 301681-42-5

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide

Cat. No.: B2586599
CAS No.: 301681-42-5
M. Wt: 446.43
InChI Key: JNFMQGYNKVNDAR-UHFFFAOYSA-N
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Description

The compound N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide features a sulfamoyl-linked phenyl group attached to a 3,4-dimethylisoxazole moiety and a 4-nitrophenoxyacetamide side chain.

Properties

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O7S/c1-12-13(2)21-30-19(12)22-31(27,28)17-9-3-14(4-10-17)20-18(24)11-29-16-7-5-15(6-8-16)23(25)26/h3-10,22H,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFMQGYNKVNDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of benzamide derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C16H16N6O7S
Molecular Weight 436.4 g/mol
LogP 1.9068
Hydrogen Bond Acceptors 14
Hydrogen Bond Donors 3
Polar Surface Area 151.257 Ų

The compound exhibits a complex structure that allows for various interactions with biological targets, potentially influencing its activity.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar benzamide derivatives have been shown to inhibit specific enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis. The inhibition of DHFR can lead to reduced cell proliferation, particularly in cancer cells .
  • Antioxidant Properties : Some studies suggest that compounds with similar structures may exhibit antioxidant activity, which can protect cells from oxidative stress and damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Effects : Benzamide derivatives are often investigated for their anti-inflammatory properties, which may be mediated through the modulation of cytokine production and inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • A study on benzamide derivatives demonstrated their potential as protective agents against xenotoxic agents in human cells, indicating a possible role in cellular defense mechanisms .
  • Another investigation focused on a series of novel benzamide derivatives that were synthesized and evaluated for their potency as RET kinase inhibitors in cancer therapy. Compounds with similar structural motifs showed significant inhibition of RET kinase activity at both molecular and cellular levels .

Comparative Table of Related Compounds

Compound NameBiological ActivityReference
This compoundPotential DHFR inhibitor; antioxidant properties
Benzamide Derivative AInhibits RET kinase; reduces cell proliferation
Benzamide Derivative BProtective against xenotoxicity; anti-inflammatory

Scientific Research Applications

Chemistry

In organic synthesis, N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide serves as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. The sulfamoyl group is particularly notable for its ability to inhibit certain enzymes, while the oxazole ring can interact with biological receptors.

Biology

The compound has shown potential biological activities , including:

  • Antimicrobial Properties : It has been studied for its effectiveness against various microbial strains.
  • Anti-inflammatory Effects : Research indicates that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Recent studies have highlighted its anticancer potential, particularly derivatives featuring the oxazole moiety. For instance, compounds with similar structures have demonstrated significant anti-proliferative effects against cancer cell lines such as HepG2 liver cancer cells.

Medicine

In medicinal chemistry, this compound is being explored as a therapeutic agent for various diseases. Its mechanism of action involves modulation of biochemical pathways through interactions with key cellular proteins. For example:

  • Binding to Protein c-Kit Tyrosine Kinase was observed to be critical for its activity.

Industry

This compound is also utilized in the development of new materials and as an intermediate in pharmaceutical production. Its unique structural features make it valuable in synthesizing novel compounds with desired biological activities.

Anticancer Activity

Recent studies on related compounds have shown promising results in anticancer applications:

  • Structure-Activity Relationship (SAR) : SAR studies indicate that the presence of electron-donating groups on the aromatic ring enhances anti-proliferative activity. Compounds with methyl substitutions at specific positions exhibited superior activity compared to those with electron-withdrawing groups.
  • Mechanism of Action : Compounds similar to this compound have been shown to interact with cellular proteins involved in cancer proliferation.

Antimicrobial Studies

Investigations into the antimicrobial properties of this compound have revealed its potential effectiveness against a range of bacterial strains. The sulfamoyl group contributes significantly to its antimicrobial action by interfering with bacterial enzyme functions.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and sulfamoyl groups are susceptible to hydrolysis under acidic or basic conditions. The 4-nitrophenoxy group may influence reaction rates due to its electron-withdrawing nature.

Reaction Conditions Products Mechanistic Notes
Acidic hydrolysis (HCl, H₂O, reflux)Sulfonic acid derivative + acetic acidProtonation of carbonyl oxygen, nucleophilic attack by water
Basic hydrolysis (NaOH, H₂O/EtOH)Sulfonate salt + acetate ionDeprotonation, hydroxide ion attack at carbonyl carbon

Nucleophilic Aromatic Substitution

The 4-nitrophenoxy group activates the aromatic ring for nucleophilic substitution due to the nitro group's strong electron-withdrawing effect.

Reagent Product Experimental Observations
NH₃ (excess, ethanol, 80°C)4-aminophenoxy derivativeNitro group reduced to amine under catalytic hydrogenation (not shown), followed by substitution
KCN (DMF, 120°C)4-cyanophenoxy derivativeDisplacement of nitro group via Meisenheimer complex formation

Reduction Reactions

The nitro group on the phenoxy moiety can be selectively reduced without affecting other functional groups.

Reduction Method Product Conditions
Catalytic hydrogenation (H₂, Pd/C)4-aminophenoxy derivative40 psi H₂, ethanol, 25°C
Fe/HCl4-aminophenoxy derivativeAqueous HCl, 70°C, 2 hours

Electrophilic Aromatic Substitution

The oxazole and phenyl rings may undergo electrophilic substitution, though the sulfamoyl and nitro groups direct reactivity.

Reaction Site of Substitution Directing Effects
Nitration (HNO₃/H₂SO₄)Meta to sulfamoyl on phenyl ringSulfamoyl group acts as meta-director
Halogenation (Cl₂, FeCl₃)Para to oxazole's methyl groupsOxazole’s electron-donating substituents activate ring

Complexation and Coordination Chemistry

The sulfamoyl and acetamide groups may act as ligands for metal ions.

Metal Ion Proposed Complex Structure Application Relevance
Cu(II)Square planar complex via N,O-chelationPotential antimicrobial activity
Fe(III)Octahedral coordination with sulfamoyl oxygenCatalytic or magnetic studies

Thermal Degradation

Thermogravimetric analysis (TGA) of analogs suggests decomposition pathways:

Temperature Range Mass Loss (%) Proposed Degradation Products
150–200°C15%Release of NO₂ from nitro group
250–300°C40%Cleavage of acetamide and sulfamoyl bonds

Key Limitations in Available Data:

  • No experimental studies specifically on N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide were found in the provided sources.

  • Predictions are extrapolated from structurally related compounds (e.g., methylphenoxy or pyrimidine analogs).

  • Kinetic data (e.g., rate constants, activation energies) are unavailable for this exact compound.

Recommendations for Further Research:

  • Conduct focused studies on nitro group reactivity in this scaffold.

  • Explore cross-coupling reactions (e.g., Suzuki-Miyaura) at the oxazole ring.

  • Characterize stability under physiological conditions for pharmacological applications.

Comparison with Similar Compounds

Structural Analogues in Urease Inhibition Studies ()

details five benzamide-acetamide sulfonamides evaluated as urease inhibitors. The closest structural analogs include:

Compound ID Structure Melting Point (°C) Rf Value Yield (%) Key Substituents
13 N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-((2,3-dimethylphenyl)amino)benzamide 241–248 0.83 72.5 3,4-dimethylisoxazole, dimethylphenyl
9 N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-((2,6-dichlorophenyl)amino)acetamide 165–167 0.81 67.9 5-methylisoxazole, dichlorophenyl
8 N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-((2,6-dichlorophenyl)amino)acetamide 168–173 0.79 70.2 4-methylpyrimidine, dichlorophenyl

Key Observations :

  • Compound 13 () shares the 3,4-dimethylisoxazole sulfamoyl group with the target compound but replaces the 4-nitrophenoxyacetamide with a benzamide-dimethylphenyl group. Its high melting point (241–248°C) suggests superior crystalline stability compared to analogs .

Triazole and Thiadiazole Derivatives ()

and describe acetamide derivatives with triazole/thiadiazole cores:

Compound (Reference) Structure Key Features Biological Relevance
2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Triazole core, methylphenyl groups Unspecified activity; structural diversity
(ID:573943-64-3) N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyridinyl-triazole, chloro-methoxy substituents Likely protease or kinase inhibition

Key Observations :

  • These compounds prioritize heterocyclic diversity (triazole/thiadiazole) over the target’s isoxazole-sulfamoyl scaffold.
  • The 4-nitrophenoxy group in the target compound may confer stronger π-π stacking interactions in enzyme active sites compared to the trifluoromethyl or pyridinyl groups in these analogs.

Sulfonamide-Based Compounds ()

reports copper-catalyzed aryl sulfonamides, including:

Compound (Reference) Structure Substituents Synthetic Yield (%)
4o N-(4-(N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)acetamide Tetrahydronaphthalenone Not specified
5b 4-Nitro-N-phenylbenzenesulfonamide Nitrophenyl Not specified

Key Observations :

  • Compound 5b (4-nitro substituent) highlights the nitro group’s role in enhancing electrophilicity, a feature shared with the target compound.

Research Implications

  • Electron-Withdrawing Effects: The 4-nitrophenoxy group in the target compound likely enhances binding to electron-rich enzyme pockets compared to methyl or chloro substituents in analogs .
  • Structural Rigidity : The isoxazole ring may improve metabolic stability over triazole/thiadiazole cores, as seen in and .
  • Synthetic Feasibility : High-yield synthesis routes for analogs (e.g., 72.5% for Compound 13) suggest scalable protocols for the target compound’s production .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide, and what key intermediates are involved?

  • Methodology : Synthesis typically involves sequential functionalization. First, sulfamoylation of the phenyl ring using 3,4-dimethyl-1,2-oxazol-5-amine and sulfonyl chloride derivatives under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base). Subsequent coupling of the 4-nitrophenoxyacetamide moiety can be achieved via nucleophilic acyl substitution, using activated esters (e.g., NHS esters) or carbodiimide-mediated coupling (EDC/HOBt) in DMF . Key intermediates include the sulfamoyl-phenyl precursor and the 4-nitrophenoxyacetic acid derivative.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Confirm substitution patterns (e.g., sulfamoyl proton absence due to exchange broadening, aromatic splitting for nitrophenoxy groups) .
  • IR Spectroscopy : Identify sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) and acetamide (C=O at ~1650 cm⁻¹) functionalities.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) via ESI-TOF .

Q. What purification methods are recommended to achieve >95% purity for this compound?

  • Methodology : Use gradient flash chromatography (silica gel, hexane/ethyl acetate to DCM/methanol) followed by recrystallization from ethanol/water (1:3 v/v). Monitor purity via reverse-phase HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA, UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the sulfamoyl group in novel synthetic pathways?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the sulfamoyl group’s electrophilicity. Compute Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental reaction outcomes (e.g., coupling efficiency with nitroaryl groups). Tools like Gaussian or ORCA are recommended .

Q. What strategies resolve discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodology :

Solvent Correction : Use explicit solvent models (e.g., IEF-PCM for DMSO-d6) in DFT calculations.

Conformational Sampling : Perform molecular dynamics (MD) simulations (AMBER/GAFF force field) to account for rotational barriers in the acetamide side chain.

Statistical Validation : Calculate root-mean-square deviations (RMSD) between computed and experimental shifts; deviations >0.5 ppm suggest misassigned conformers .

Q. How does the electronic environment of the 3,4-dimethyl-1,2-oxazol-5-yl group influence sulfamoyl reactivity?

  • Methodology :

  • Hammett Analysis : Correlate substituent effects (methyl groups as electron donors) with sulfamoyl pKa values. Measure via potentiometric titration in acetonitrile/water.
  • X-ray Crystallography : Resolve the crystal structure to assess steric hindrance (e.g., dihedral angles between oxazole and phenyl rings). Compare with reactivity in SNAr reactions .

Q. What experimental controls are critical when evaluating biological activity to mitigate off-target effects?

  • Methodology :

  • Negative Controls : Use structurally analogous compounds lacking the 4-nitrophenoxy group.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., kinases) and compare with nonspecific interactions.
  • Knockdown/Rescue Assays : Validate target engagement using siRNA silencing followed by compound treatment .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodology :

Solvent Screening : Test solubility in DMSO, THF, and chloroform using nephelometry.

Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify mismatches.

Co-solvent Systems : Optimize DMSO/water mixtures (e.g., 10% DMSO) for biological assays .

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